molecular formula C11H13FO3 B2646380 (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol CAS No. 2248184-30-5

(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol

Cat. No. B2646380
CAS RN: 2248184-30-5
M. Wt: 212.22
InChI Key: XWSBXBUXNIQRCN-SSDOTTSWSA-N
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Description

(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a chiral molecule that has a unique structure, making it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which is necessary for tumor growth. Additionally, this compound has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol in lab experiments is that it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol. One direction is to further investigate its mechanism of action and identify the specific cellular pathways that are affected. Another direction is to study its potential as a treatment for fungal and bacterial infections. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, there is potential for the development of new derivatives of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol with improved activity and selectivity for specific types of cancer cells.

Synthesis Methods

The synthesis of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol involves several steps. The first step involves the synthesis of a key intermediate, 6-Fluoro-4H-1,3-benzodioxin-8-ol, which is then converted into the desired product through a series of chemical reactions. The synthesis of this compound has been reported in several research articles, and various methods have been developed for its preparation.

Scientific Research Applications

(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2S)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSBXBUXNIQRCN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol

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